R-2-Hydroxy-3-butenyl glucosinolate

Description

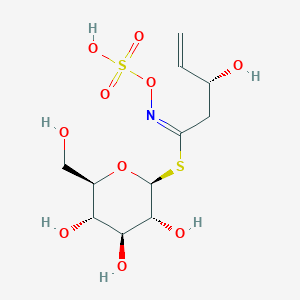

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H19NO10S2 |

|---|---|

Molecular Weight |

389.4 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E,3R)-3-hydroxy-N-sulfooxypent-4-enimidothioate |

InChI |

InChI=1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/b12-7+/t5-,6+,8+,9-,10+,11-/m0/s1 |

InChI Key |

MYHSVHWQEVDFQT-INZKYMGHSA-N |

Isomeric SMILES |

C=C[C@@H](C/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |

Canonical SMILES |

C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O |

Synonyms |

epi-progoitrin epiprogoitrin progoitrin progoitrin, (S)-isomer progoitrin, monopotassium salt |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the R-2-Hydroxy-3-butenyl Glucosinolate Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosinolates are a class of sulfur- and nitrogen-containing secondary metabolites predominantly found in the Brassicaceae family. Upon tissue damage, they are hydrolyzed by the enzyme myrosinase into various bioactive compounds, including isothiocyanates, which have been recognized for their potential health benefits, including anti-cancer properties. One such glucosinolate of significant interest is R-2-hydroxy-3-butenyl glucosinolate, also known as progoitrin. This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the enzymatic steps, key intermediates, and relevant experimental methodologies for its study.

Core Biosynthesis Pathway of Aliphatic Glucosinolates

The biosynthesis of aliphatic glucosinolates, including this compound, originates from the amino acid methionine. The pathway can be broadly divided into three stages: side-chain elongation, formation of the core glucosinolate structure, and secondary side-chain modifications.

Side-Chain Elongation of Methionine

The carbon backbone of methionine is elongated through a series of reactions analogous to the leucine biosynthesis pathway. This iterative process adds methylene groups to the side chain.

-

Deamination: Methionine is first deaminated to form 4-methylthio-2-oxobutanoate. This reaction is catalyzed by a branched-chain amino acid aminotransferase (BCAT).

-

Condensation: The resulting 2-oxo acid undergoes condensation with acetyl-CoA, a reaction catalyzed by methylthioalkylmalate synthase (MAMS).[1][2][3][4]

-

Isomerization and Oxidative Decarboxylation: The product of the condensation reaction is then isomerized and subsequently oxidatively decarboxylated to yield a chain-elongated 2-oxo acid.

-

Transamination: The elongated 2-oxo acid is then transaminated to form the corresponding chain-elongated methionine homolog, such as dihomomethionine, trihomomethionine, etc.

Formation of the Core Glucosinolate Structure

The chain-elongated methionine homologs are then converted into the core glucosinolate structure through a series of enzymatic reactions.

-

Conversion to Aldoxime: The amino acid is converted to an aldoxime by a cytochrome P450 monooxygenase of the CYP79 family.

-

Formation of Thiohydroximic Acid: The aldoxime is then converted to a thiohydroximic acid derivative.

-

S-Glucosylation: The thiohydroximic acid is subsequently glucosylated by a UDP-glucose:thiohydroximate S-glucosyltransferase to form a desulfoglucosinolate.

-

Sulfation: Finally, the desulfoglucosinolate is sulfated by a sulfotransferase to yield the intact glucosinolate.

Secondary Side-Chain Modifications: The Final Step to this compound

This compound is synthesized from its immediate precursor, 3-butenyl glucosinolate (gluconapin). This final conversion step is a hydroxylation reaction.

-

Hydroxylation of Gluconapin: The conversion of 3-butenyl glucosinolate to this compound is catalyzed by a 2-oxoglutarate-dependent dioxygenase (ODD).[5][6][7] In Chinese kale, the genes BocODD1 and BocODD2 have been identified to be involved in this specific hydroxylation step.

Visualization of the Biosynthesis Pathway

Caption: Biosynthesis pathway of this compound.

Quantitative Data

The concentration of this compound (progoitrin) and its precursor, 3-butenyl glucosinolate (gluconapin), varies significantly among different Brassica species and even between different tissues within the same plant.[8][9][10][11] The expression levels of the biosynthetic genes, particularly the ODDs, are a key determinant of the final concentration of progoitrin.

| Glucosinolate | Species | Tissue | Concentration (µmol/g dry weight) | Reference |

| Progoitrin | Brassica rapa | Turnip Greens | 0.38 - 2.26 | [9] |

| Brassica rapa | Turnip Tops | - | [9] | |

| Brassica napus | Seeds | Varies with genotype | ||

| Chinese Cabbage | Leaf Lamina | Mean > 1000.00 µmol/kg | [10] | |

| Gluconapin | Brassica rapa | Turnip Greens | 9.65 - 16.02 | [9] |

| Brassica rapa | Turnip Tops | - | [9] | |

| Kimchi | - | 0.00 - 5.85 | [12] | |

| Chinese Cabbage | Leaf Lamina | Mean > 1000.00 µmol/kg | [10] |

Quantitative Trait Locus (QTL) Mapping Data for Progoitrin Content in Brassica rapa

| QTL | Chromosome | LOD Score | Phenotypic Variance Explained (%) | Reference |

| qPH1 | A2 | > 4.0 | 5 - 19 | [13] |

| qPH4 | A7 | > 4.0 | 5 - 19 | [13] |

| - | A03 | - | - | [14] |

Experimental Protocols

Glucosinolate Extraction and Analysis by HPLC-UV

This protocol describes the extraction of glucosinolates from plant material and their analysis as desulfoglucosinolates using HPLC with UV detection.[15][16][17][18]

Materials:

-

70% (v/v) Methanol

-

DEAE-Sephadex A-25

-

Aryl sulfatase (from Helix pomatia)

-

Ultrapure water

-

Acetonitrile (HPLC grade)

-

Formic acid (optional, for mobile phase)

-

Sinigrin standard

Procedure:

-

Extraction:

-

Homogenize fresh or freeze-dried plant material in hot 70% methanol to inactivate myrosinase.

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the extraction and pool the supernatants.

-

-

Desulfation:

-

Prepare a mini-column with DEAE-Sephadex A-25.

-

Load the glucosinolate extract onto the column.

-

Wash the column with water to remove impurities.

-

Apply aryl sulfatase solution to the column and incubate overnight at room temperature to desulfate the glucosinolates.

-

Elute the desulfoglucosinolates with ultrapure water.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile. A typical gradient starts with a low percentage of acetonitrile, which is gradually increased.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 229 nm.

-

Quantification: Use an external standard curve of desulfosinigrin for quantification.

-

Caption: Workflow for glucosinolate analysis by HPLC-UV.

Intact Glucosinolate Analysis by LC-MS/MS

This method allows for the analysis of intact glucosinolates without the need for desulfation.[12][19][20][21][22]

Instrumentation:

-

Liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

Procedure:

-

Extraction:

-

Extract glucosinolates from plant material as described in the HPLC-UV protocol.

-

-

LC Separation:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid or ammonium acetate to improve ionization.

-

-

MS/MS Detection:

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. A common transition for all glucosinolates is the loss of the sulfate group (SO₃⁻, m/z 97).

-

Quantification: Use a standard curve of an appropriate glucosinolate standard.

-

Gene Expression Analysis by qRT-PCR

This protocol is for quantifying the expression levels of genes involved in the this compound biosynthesis pathway.[23][24][25]

Procedure:

-

RNA Extraction:

-

Extract total RNA from the plant tissue of interest using a suitable kit or protocol.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

-

-

qRT-PCR:

-

Perform real-time PCR using gene-specific primers for the target genes (e.g., ODD1, ODD2) and a reference gene (e.g., actin or ubiquitin) for normalization.

-

Use a SYBR Green-based detection method.

-

Analyze the data using the ΔΔCt method to determine the relative gene expression.

-

Caption: Workflow for gene expression analysis by qRT-PCR.

RNA Interference (RNAi) for Gene Silencing

RNAi can be used to specifically silence the expression of genes, such as the ODDs, to confirm their function in the biosynthesis of this compound.[26][27][28][29][30]

General Procedure:

-

Construct Design: Design an RNAi construct containing an inverted repeat of a fragment of the target gene, separated by an intron.

-

Transformation: Introduce the RNAi construct into the plant using Agrobacterium tumefaciens-mediated transformation.

-

Selection and Regeneration: Select and regenerate transgenic plants.

-

Analysis: Analyze the transgenic plants for reduced expression of the target gene (using qRT-PCR) and a corresponding change in the glucosinolate profile (using HPLC or LC-MS/MS), specifically a decrease in this compound and an accumulation of 3-butenyl glucosinolate.

Conclusion

The biosynthesis of this compound is a multi-step process that begins with the amino acid methionine and involves chain elongation, core structure formation, and a final, crucial hydroxylation step. Understanding this pathway at a molecular and biochemical level is essential for researchers in plant science, nutrition, and drug development. The experimental protocols provided in this guide offer a starting point for the detailed investigation of this important secondary metabolite and its biosynthesis. Further research into the regulation of this pathway and the kinetic properties of the involved enzymes will provide a more complete picture and may open up new avenues for the metabolic engineering of Brassica crops with enhanced nutritional or pharmaceutical value.

References

- 1. Kinetic and catalytic mechanisms of the methionine-derived glucosinolate biosynthesis enzyme methylthioalkylmalate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Molecular Basis of the Evolution of Methylthioalkylmalate Synthase and the Diversity of Methionine-Derived Glucosinolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional diversity of 2-oxoglutarate/Fe(II)-dependent dioxygenases in plant metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fe(ii) and 2-oxoglutarate-dependent dioxygenases for natural product synthesis: molecular insights into reaction diversity - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 8. Glucosinolate Content in Brassica Genetic Resources and Their Distribution Pattern within and between Inner, Middle, and Outer Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Comparison of Glucosinolate Profiles in Different Tissues of Nine Brassica Crops - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification and Quantification of Glucosinolates in Kimchi by Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative Trait Loci Mapping in Brassica rapa Revealed the Structural and Functional Conservation of Genetic Loci Governing Morphological and Yield Component Traits in the A, B, and C Subgenomes of Brassica Species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A naturally occurring promoter variation of BrGSL-OHa contributes to the conversion of gluconapin to progoitrin in Brassica rapa L. leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. [PDF] Determination of 18 Intact Glucosinolates in Brassicaceae Vegetables by UHPLC-MS/MS: Comparing Tissue Disruption Methods for Sample Preparation | Semantic Scholar [semanticscholar.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. Primer Design for Expression Analysis of Glucosinolate Biosynthesis Genes [bio-protocol.org]

- 24. mdpi.com [mdpi.com]

- 25. Glucosinolate Profiling and Expression Analysis of Glucosinolate Biosynthesis Genes Differentiate White Mold Resistant and Susceptible Cabbage Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. documentsdelivered.com [documentsdelivered.com]

- 28. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 29. Developing multifunctional crops by engineering Brassicaceae glucosinolate pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 30. academic.oup.com [academic.oup.com]

The Biological Activity of 2-Hydroxy-3-Butenyl Glucosinolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-butenyl glucosinolate, also known as progoitrin, is a naturally occurring sulfur-containing compound predominantly found in cruciferous vegetables of the Brassica genus, such as cabbage, Brussels sprouts, and rapeseed.[1][2] Upon plant tissue damage, progoitrin is hydrolyzed by the enzyme myrosinase, leading to the formation of several bioactive compounds. This technical guide provides an in-depth overview of the biological activities of 2-hydroxy-3-butenyl glucosinolate and its primary hydrolysis products, with a focus on quantitative data, experimental methodologies, and associated signaling pathways.

Hydrolysis of 2-Hydroxy-3-Butenyl Glucosinolate

The enzymatic hydrolysis of 2-hydroxy-3-butenyl glucosinolate is a critical step in the generation of its biologically active derivatives. The primary and most studied hydrolysis product is goitrin ((S)-5-vinyl-1,3-oxazolidine-2-thione), a potent inhibitor of thyroid peroxidase.[2][3] The unstable intermediate, 2-hydroxy-3-butenyl isothiocyanate, spontaneously cyclizes to form goitrin.[2] Under different conditions, other hydrolysis products can also be formed, including 1-cyano-2-hydroxy-3-butene (crambene) and epithionitriles.

Figure 1: Hydrolysis pathway of 2-hydroxy-3-butenyl glucosinolate (progoitrin).

Quantitative Biological Activity

The biological effects of 2-hydroxy-3-butenyl glucosinolate and its derivatives have been quantified in various studies. The data below summarizes key findings on their inhibitory and cytotoxic activities.

| Compound | Biological Activity | Assay System | Quantitative Data | Reference(s) |

| Goitrin | Inhibition of thyroidal radioiodine uptake | Human subjects | 194 µmol resulted in inhibition | [4][5][6] |

| No inhibition of thyroidal radioiodine uptake | Human subjects | 77 µmol showed no inhibition | [4][5][6] | |

| Anti-influenza virus (H1N1) activity | Madin-Darby canine kidney (MDCK) cells | IC50: 0.19 µM | [3] | |

| 1-Cyano-2-hydroxy-3-butene (Crambene) | Cytotoxicity | Human colorectal cancer cells (SNU-C5) | IC50: 3.7 µM | [7] |

| Cytotoxicity | Human breast cancer cells (MCF7) | IC50: 55.24 µM (48h) | [8] | |

| Methimazole (MMI) (Reference TPO inhibitor) | Thyroid peroxidase inhibition | in vitro AUR-TPO assay | IC50: 0.11 µM | [9] |

Primary Biological Activity: Antithyroid Effects

The most well-documented biological effect of 2-hydroxy-3-butenyl glucosinolate is the antithyroid activity of its hydrolysis product, goitrin.

Mechanism of Action: Inhibition of Thyroid Peroxidase

Figure 2: Goitrin's inhibition of thyroid peroxidase (TPO).

Other Biological Activities and Signaling Pathways

Beyond its antithyroid effects, hydrolysis products of 2-hydroxy-3-butenyl glucosinolate may modulate other cellular pathways, although research in this area is less extensive.

Cytotoxicity of 1-Cyano-2-hydroxy-3-butene (Crambene)

1-Cyano-2-hydroxy-3-butene has demonstrated cytotoxic effects in various cancer cell lines.[7][8] Studies suggest that its mechanism of action involves mitochondrial toxicity, leading to a decrease in mitochondrial membrane potential, reduced ATP production, and an increase in reactive oxygen species (ROS), ultimately triggering apoptosis.[3]

Potential Modulation of Nrf2 and NF-κB Signaling

Glucosinolate hydrolysis products, in general, have been shown to modulate key signaling pathways involved in cellular defense and inflammation, such as the Nrf2 and NF-κB pathways.

-

Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and detoxification enzymes.[11] Some isothiocyanates are known activators of the Nrf2 pathway. While direct evidence for progoitrin derivatives is limited, extracts from high-glucosinolate Brassica rapa have been shown to upregulate Nrf2-mediated antioxidant enzyme expression.

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses.[12] Inhibition of the NF-κB pathway can lead to a reduction in the production of pro-inflammatory cytokines. Some glucosinolate hydrolysis products have been reported to possess anti-inflammatory properties through the modulation of this pathway.

Figure 3: Potential modulation of Nrf2 and NF-κB pathways.

Experimental Protocols

Extraction and Quantification of 2-Hydroxy-3-Butenyl Glucosinolate

A common method for the extraction and analysis of glucosinolates from plant material involves the following steps:

-

Sample Preparation: Freeze-dry and finely grind the plant material.

-

Extraction: Extract the glucosinolates using a heated methanol/water solution (e.g., 70% methanol at 75-80°C) to inactivate myrosinase.

-

Purification: Apply the extract to an anion-exchange column (e.g., DEAE-Sephadex).

-

Desulfation: Treat the bound glucosinolates on-column with a purified sulfatase to remove the sulfate group, forming desulfoglucosinolates.

-

Elution: Elute the desulfoglucosinolates from the column with water.

-

Analysis: Analyze the desulfoglucosinolates using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). Quantification is typically performed using an internal standard (e.g., sinigrin) and response factors.

Figure 4: Workflow for glucosinolate extraction and analysis.

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay

Several methods can be employed to measure the inhibition of TPO activity in vitro. The following is a general protocol based on the Amplex® UltraRed (AUR) assay.[9][13][14]

-

TPO Source: Prepare thyroid microsomes from animal tissue (e.g., rat or porcine thyroid glands) or use a recombinant human TPO expressed in a cell line.

-

Assay Buffer: Prepare a suitable buffer, such as potassium phosphate buffer.

-

Reagents:

-

Amplex® UltraRed (AUR) reagent

-

Hydrogen peroxide (H₂O₂)

-

Test compound (goitrin) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., methimazole)

-

-

Assay Procedure (96-well plate format): a. To each well, add the TPO preparation, AUR reagent, and the test compound at various concentrations. b. Initiate the reaction by adding H₂O₂. c. Incubate the plate at a controlled temperature (e.g., 37°C). d. Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of TPO inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

2-Hydroxy-3-butenyl glucosinolate is a significant phytochemical in the human diet due to the potent biological activities of its hydrolysis products, particularly goitrin. The primary and most well-characterized effect is the inhibition of thyroid peroxidase, leading to antithyroid effects. Other derivatives, such as 1-cyano-2-hydroxy-3-butene, exhibit cytotoxicity and may have implications for cancer research. Further investigation is warranted to fully elucidate the modulation of signaling pathways like Nrf2 and NF-κB by the specific hydrolysis products of progoitrin and to establish a more comprehensive quantitative understanding of their diverse biological activities. The experimental protocols outlined in this guide provide a framework for researchers to further explore the multifaceted roles of these natural compounds in health and disease.

References

- 1. Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction [mdpi.com]

- 2. Goitrin - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Concentrations of thiocyanate and goitrin in human plasma, their precursor concentrations in brassica vegetables, and associated potential risk for hypothyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Concentrations of thiocyanate and goitrin in human plasma, their precursor concentrations in brassica vegetables, and associated potential risk for hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. mdpi.com [mdpi.com]

- 8. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics [mdpi.com]

- 11. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Modulation of NF-κB signaling pathway by tocotrienol in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 14. Thyroid method 2a: Thyroperoxidase (TPO) inhibition based on oxidation of Amplex UltraRed | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

Progoitrin's Function in Brassica Plant Defense: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Plants of the Brassica genus have evolved a sophisticated chemical defense system to ward off herbivores and pathogens. A key component of this system is the glucosinolate-myrosinase defense cascade, often referred to as the "mustard oil bomb". This technical guide provides an in-depth examination of the role of a specific glucosinolate, progoitrin (2-hydroxy-3-butenyl glucosinolate), in the defense mechanisms of Brassica plants. We will explore its enzymatic conversion to the bioactive compound goitrin, its effects on various antagonists, the signaling pathways that regulate its synthesis, and detailed experimental protocols for its study.

The Progoitrin-Goitrin System: A Key Defense Axis

Progoitrin is an aliphatic glucosinolate found in many Brassica species.[1][2] By itself, progoitrin is relatively benign. However, upon tissue damage, such as from an insect feeding or a fungal invasion, it comes into contact with the myrosinase enzyme, which is stored separately in healthy plant cells.[3] This interaction triggers a rapid hydrolysis of progoitrin into an unstable intermediate, 2-hydroxy-3-butenyl isothiocyanate. This intermediate then spontaneously cyclizes to form goitrin (5-vinyl-1,3-oxazolidine-2-thione), the primary bioactive compound.[4][5]

Quantitative Data on Progoitrin Content in Brassica Species

The concentration of progoitrin varies significantly among different Brassica species and even between cultivars of the same species. This variation has important implications for plant defense and for human and animal consumption, as high levels of goitrin can have goitrogenic effects.[6][7]

| Brassica Species | Cultivar/Type | Progoitrin Content (μmol/g dry weight) | Reference |

| Brassica rapa ssp. pekinensis (Chinese Cabbage) | Various germplasms | 0.16 - 8.54 | [1] |

| Brassica rapa | Turnip Greens (various) | 11.8 - 74.0 | [8] |

| Brassica napus (Rapeseed/Canola) | - | Can be high, breeding efforts to reduce | [9] |

| Brassica oleracea (Kale) | Various | Generally low (< 0.1) | [6] |

| Brassica oleracea (Broccoli) | Commercial | Generally low (< 0.1) | [6] |

| Brassica oleracea (Brussels Sprouts) | - | Can be significant | [6] |

Role in Defense Against Herbivores

The effects of progoitrin and goitrin on insect herbivores are complex and can vary depending on the insect species. For generalist herbivores, high concentrations of glucosinolates are often detrimental to their growth and survival.[10] However, some specialist insects that have co-evolved with Brassica plants can tolerate or even be attracted to these compounds.[11]

One study on the cabbage flea beetle (Phyllotreta spp.) found a positive correlation between progoitrin content in oilseed rape and the amount of feeding by the beetle, suggesting that for this specialist herbivore, progoitrin may act as a feeding stimulant.[4] In contrast, other studies have shown that high levels of certain glucosinolates negatively impact the performance of generalist lepidopteran larvae, such as Mamestra brassicae.[10]

Role in Defense Against Pathogens

Goitrin has been shown to possess antifungal properties, which can help protect Brassica plants from pathogenic fungi. While specific minimum inhibitory concentration (MIC) values for goitrin against major Brassica pathogens are not widely reported in the literature, the general antifungal activity of isothiocyanates and other glucosinolate hydrolysis products is well-established.[12] These compounds can disrupt fungal cell membranes and interfere with essential metabolic processes. Common fungal pathogens of Brassica that could be targets of goitrin's defensive action include Botrytis cinerea (grey mould), Alternaria brassicicola (black spot), and Sclerotinia sclerotiorum (white mould).[13][14][15]

Signaling Pathways Regulating Progoitrin Biosynthesis

The biosynthesis of progoitrin, like other glucosinolates, is regulated by a complex network of signaling pathways, primarily involving the phytohormones jasmonic acid (JA), salicylic acid (SA), and ethylene (ET).[16] Herbivore feeding and pathogen infection trigger the production of these hormones, which in turn activate transcription factors that upregulate the expression of glucosinolate biosynthetic genes.[17]

The JA signaling pathway is considered a master regulator of defense against chewing insects.[11] Upon herbivore attack, JA levels rise, leading to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. This releases transcription factors such as MYC2, which, along with MYB transcription factors (e.g., MYB28, MYB29), activate the genes responsible for aliphatic glucosinolate biosynthesis, including progoitrin.[16]

Experimental Protocols

Extraction and Analysis of Progoitrin

This protocol is adapted from established methods for glucosinolate analysis using high-performance liquid chromatography (HPLC).[18][19]

Materials:

-

Plant tissue (freeze-dried and ground)

-

70% methanol

-

DEAE-Sephadex A-25 resin

-

Aryl sulfatase (from Helix pomatia)

-

Ultrapure water

-

HPLC system with a C18 column and UV detector

Procedure:

-

Extraction: Extract a known weight of ground plant tissue with hot 70% methanol to inactivate myrosinase. Centrifuge to pellet the solid material.

-

Purification: Apply the supernatant to a column containing DEAE-Sephadex A-25 resin. Wash the column with water to remove impurities.

-

Desulfation: Add aryl sulfatase to the column and incubate overnight at room temperature. This enzyme removes the sulfate group from the glucosinolates, creating desulfoglucosinolates.

-

Elution: Elute the desulfoglucosinolates from the column with ultrapure water.

-

HPLC Analysis: Analyze the eluate using an HPLC system equipped with a C18 reverse-phase column. Use a water-acetonitrile gradient for separation. Detect the desulfoglucosinolates at 229 nm.

-

Quantification: Identify and quantify progoitrin by comparing the retention time and peak area to that of a known standard.

Insect Feeding Bioassay

This protocol describes a choice-test bioassay to determine the feeding preference of a generalist insect herbivore.

Materials:

-

Generalist insect larvae (e.g., Spodoptera littoralis)

-

Artificial diet ingredients (e.g., agar, casein, sucrose, vitamins, etc.)

-

Progoitrin standard

-

Petri dishes

-

Leaf discs or agar-based diet discs

Procedure:

-

Diet Preparation: Prepare an artificial diet suitable for the chosen insect species. Divide the diet into two batches. To one batch, add a known concentration of progoitrin (e.g., ranging from 0.1 to 10 μmol/g). The other batch will serve as the control.

-

Assay Setup: In each Petri dish, place one diet disc containing progoitrin and one control diet disc.

-

Insect Introduction: Place a single, pre-weighed insect larva in the center of each Petri dish.

-

Incubation: Incubate the Petri dishes in a controlled environment (temperature, humidity, and light cycle) for a set period (e.g., 24-48 hours).

-

Data Collection: After the incubation period, remove the larva and re-weigh it. Measure the area of each diet disc consumed.

-

Analysis: Calculate the amount of each diet consumed and the change in larval weight. Use appropriate statistical tests to determine if there is a significant difference in consumption between the progoitrin-containing diet and the control diet.

Antifungal Bioassay

This protocol outlines a method to determine the minimum inhibitory concentration (MIC) of goitrin against a fungal pathogen.

Materials:

-

Fungal pathogen (e.g., Botrytis cinerea)

-

Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB)

-

Goitrin standard

-

Solvent for goitrin (e.g., DMSO)

-

Petri dishes or 96-well microtiter plates

Procedure:

-

Inoculum Preparation: Prepare a spore suspension of the fungal pathogen in sterile water or PDB. Adjust the concentration to a standard level (e.g., 1 x 10^5 spores/mL).

-

Goitrin Dilution Series: Prepare a series of dilutions of goitrin in the growth medium (PDA or PDB). It is important to also have a control with only the solvent to ensure it does not inhibit fungal growth.

-

Inoculation:

-

For agar dilution method: Add the goitrin dilutions to molten PDA before pouring the plates. Once solidified, place a small plug of fungal mycelium or a drop of the spore suspension in the center of each plate.

-

For broth microdilution method: Add the goitrin dilutions and the fungal spore suspension to the wells of a 96-well plate.

-

-

Incubation: Incubate the plates or microtiter plates at an optimal temperature for the fungus (e.g., 20-25°C) for several days.

-

MIC Determination: The MIC is the lowest concentration of goitrin that completely inhibits visible fungal growth.

Conclusion

Progoitrin is a crucial component of the chemical defense arsenal of many Brassica plants. Its conversion to the bioactive compound goitrin upon tissue damage provides a rapid and effective defense against a range of herbivores and pathogens. The biosynthesis of progoitrin is tightly regulated by a complex network of signaling pathways, allowing the plant to mount a defense response when needed. Further research into the specific effects of progoitrin and goitrin on different pests and pathogens, as well as a deeper understanding of its regulatory network, will be valuable for the development of crop protection strategies and for breeding more resilient Brassica varieties.

References

- 1. Plant Glucosinolate Content and Host-Plant Preference and Suitability in the Small White Butterfly (Lepidoptera: Pieridae) and Comparison with Another Specialist Lepidopteran - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Concentrations of thiocyanate and goitrin in human plasma, their precursor concentrations in brassica vegetables, and associated potential risk for hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Metabolic activities of five botryticides against Botrytis cinerea examined using the Biolog FF MicroPlate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Extremely high relative growth rate makes the cabbage white, Pieris rapae, a global pest with highly abundant and migratory nature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy of Trichoderma longibrachiatum SC5 Fermentation Filtrate in Inhibiting the Sclerotinia sclerotiorum Growth and Development in Sunflower - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indoloquinoline alkaloid neocryptolepine derivative inhibits Botrytis cinerea by targeting thiamine thiazole synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-Throughput Feeding Bioassay for Lepidoptera Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 11. mdpi.com [mdpi.com]

- 12. Concentrations of thiocyanate and goitrin in human plasma, their precursor concentrations in brassica vegetables, and associated potential risk for hypothyroidism [escholarship.org]

- 13. The Destructive Fungal Pathogen Botrytis cinerea—Insights from Genes Studied with Mutant Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mycocosm.jgi.doe.gov [mycocosm.jgi.doe.gov]

- 15. Combining Desirable Traits for a Good Biocontrol Strategy against Sclerotinia sclerotiorum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fungitoxicity against Botrytis cinerea of a Flavonoid Isolated from Pseudognaphalium robustum - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Aggressive Alternaria brassicicola with Reduced Fungicide Sensitivity Can Be Associated with Naturally Infested Broccoli Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mycelial Inhibition of Sclerotinia sclerotiorum by Trichoderma spp. Volatile Organic Compounds in Distinct Stages of Development - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to R-2-Hydroxy-3-butenyl Glucosinolate (Progoitrin): Discovery and Chemical Structure

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

R-2-Hydroxy-3-butenyl glucosinolate, commonly known as progoitrin, is a significant secondary metabolite found predominantly in Brassica species. As a precursor to the goitrogenic compound goitrin, its study is crucial for understanding the nutritional and antinutrient properties of cruciferous vegetables. This technical guide provides a comprehensive overview of the discovery, chemical structure, and key experimental methodologies associated with progoitrin, tailored for a scientific audience. It aims to serve as a foundational resource for researchers in phytochemistry, food science, and drug development.

Discovery and Identification

The discovery of progoitrin is intrinsically linked to the investigation of goitrogenic substances in cruciferous plants. The antithyroid compound L-5-vinyl-2-thioöxazolidone, known as goitrin, was known to be produced upon the crushing of plant tissues, indicating the presence of a stable precursor.

In the early 1960s, a concerted effort was made to isolate this precursor. The seminal work was published by M.A. Greer in 1962, reporting the successful isolation and identification of progoitrin from the seeds of rutabaga (Brassica napobrassica).[1][2] This research established progoitrin as the stable glucosinolate that, upon enzymatic hydrolysis, yields the bioactive goitrin. The discovery was pivotal in clarifying the source of goitrogenic activity in certain Brassica vegetables and feed crops.[1][2]

Chemical Structure and Properties

This compound is an anionic glucoside belonging to the aliphatic class of glucosinolates. Its structure consists of three key moieties:

-

β-D-thioglucose Group: A glucose molecule linked via a sulfur atom.

-

Sulfonated Oxime: A central carbon double-bonded to a nitrogen atom, which is in turn bonded to a sulfate group.

-

(R)-2-hydroxy-3-butenyl Side Chain: A four-carbon aliphatic side chain with a hydroxyl group at the C2 position (with R-stereochemistry) and a terminal double bond. This variable "R" group defines the identity of the glucosinolate.

The complete chemical name is (R)-2-hydroxy-3-butenyl-β-D-thioglucoside-N-hydroxysulfate. The presence of the sulfate group makes the molecule an anion at physiological pH.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. This data is essential for its identification and quantification in analytical protocols.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-3-hydroxy-N-sulfooxypent-4-enimidothioate | PubChem |

| Molecular Formula | C₁₁H₁₉NO₁₀S₂ | PubChem |

| Molecular Weight | 389.4 g/mol | PubChem |

| Canonical SMILES | C=CC(C=C(S[C@H]1--INVALID-LINK--CO)O)O">C@@HO)N=OS(=O)(=O)O)O | PubChem |

| InChI Key | MYHSVHWQEVDFQT-KPKJPENVSA-N | PubChem |

Table 2: Spectroscopic and Analytical Data

| Data Type | Value | Source |

| Mass Spectrometry | Precursor m/z: 388.0377 ([M-H]⁻) | PubChem |

| HPLC-UV Detection | λ = 229 nm | [3] |

| Computed XLogP3 | -1.9 | PubChem |

Experimental Protocols

Protocol for Isolation and Purification (Historical Context)

The original isolation of progoitrin from rutabaga seeds, as pioneered by Greer, involved classical biochemical separation techniques. The following protocol is a generalized representation based on these early methods.

Objective: To isolate intact progoitrin from Brassica seeds.

Materials:

-

Defatted Brassica seed meal

-

70% Methanol (Aqueous)

-

DEAE-Sephadex A-25 (or similar anion-exchange resin)

-

Potassium sulfate (K₂SO₄) solution (for elution)

-

Lyophilizer

Methodology:

-

Extraction: The seed meal is homogenized and extracted with hot 70% aqueous methanol. The high temperature serves to inactivate the endogenous myrosinase enzyme, preventing the hydrolysis of progoitrin.

-

Centrifugation: The mixture is centrifuged to pellet solid plant material. The supernatant, containing the crude glucosinolate extract, is collected.

-

Anion-Exchange Chromatography:

-

The crude extract is loaded onto a column packed with a strong anion-exchange resin (e.g., DEAE-Sephadex), which has been pre-equilibrated.

-

Due to their negatively charged sulfate group, glucosinolates bind to the resin.

-

The column is washed with water to remove neutral and cationic impurities.

-

-

Elution: The bound progoitrin is eluted from the column using a solution with a high concentration of a competing anion, such as potassium sulfate.

-

Purification and Lyophilization: The eluted fractions containing progoitrin are collected. Further purification can be achieved through recrystallization. The final purified solution is freeze-dried (lyophilized) to yield progoitrin as a stable powder.

Protocol for Structural Elucidation (Modern Approach)

While early structural work relied on chemical degradation and elemental analysis, modern structure elucidation and verification are performed using high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Objective: To confirm the chemical structure of isolated progoitrin.

Materials:

-

Purified progoitrin sample

-

Deuterated solvents (e.g., D₂O, Methanol-d₄)

-

NMR spectrometer (≥400 MHz recommended)

-

High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)

Methodology:

-

Mass Spectrometry (MS):

-

The sample is analyzed using LC-MS, typically with electrospray ionization (ESI) in negative mode.

-

The high-resolution mass of the parent ion is determined to confirm the elemental composition (C₁₁H₁₈NO₁₀S₂⁻ for the [M-H]⁻ ion).

-

Tandem MS (MS/MS) is performed to obtain characteristic fragmentation patterns, such as the loss of the sulfate group (SO₃) and the glucose moiety.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons. Key signals for progoitrin include those for the anomeric proton of the glucose, the vinyl protons (-CH=CH₂), the methine proton (-CH(OH)-), and the methylene protons.

-

¹³C NMR: Identifies all unique carbon atoms in the molecule, including the thioglucose carbons, the central C=N carbon, and the carbons of the hydroxy-butenyl side chain.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the structure.

-

COSY (¹H-¹H Correlation Spectroscopy): Establishes proton-proton couplings within spin systems, confirming the connectivity within the glucose ring and the butenyl side chain.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for connecting the different structural fragments (e.g., linking the side chain to the central C=N carbon and the thioglucose to the same carbon).

-

-

Visualization of Key Pathways and Workflows

Biosynthesis of Progoitrin

The biosynthesis of progoitrin is a multi-step process starting from the amino acid methionine. It involves chain elongation followed by the formation of the core glucosinolate structure and, finally, side-chain modification. The hydroxylation of the precursor, gluconapin (3-butenyl glucosinolate), is the terminal step.[4]

Caption: Biosynthetic pathway of Progoitrin from Methionine.

Enzymatic Hydrolysis of Progoitrin

When plant tissue is damaged, the enzyme myrosinase comes into contact with progoitrin, initiating hydrolysis. This reaction cleaves the thioglucose bond, leading to an unstable aglycone intermediate which spontaneously cyclizes to form goitrin.

Caption: Enzymatic hydrolysis of Progoitrin to Goitrin.

Experimental Workflow for Analysis

The following diagram outlines a standard workflow for the extraction, purification, and analysis of progoitrin from a plant matrix using modern analytical techniques.

Caption: Workflow for Progoitrin analysis from plant material.

References

- 1. The isolation and identification of progoitrin from Brassica Seed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Quantification of R-2-Hydroxy-3-butenyl Glucosinolate using HPLC

These application notes provide a detailed protocol for the quantification of R-2-Hydroxy-3-butenyl glucosinolate (also known as progoitrin) in plant materials using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is intended for researchers, scientists, and drug development professionals working with glucosinolates.

Introduction

This compound is a naturally occurring glucosinolate found in cruciferous vegetables, such as those in the Brassica family.[1][2] The quantification of this compound is crucial for food science, agricultural research, and pharmacology due to its potential biological activities.[1][2] The most common and robust method for glucosinolate analysis is High-Performance Liquid Chromatography (HPLC), which often involves the enzymatic desulfation of the glucosinolates prior to chromatographic separation.[1][3][4] This protocol details the extraction, purification, desulfation, and subsequent HPLC analysis of this compound.

Experimental Protocols

This section outlines the detailed methodology for the quantification of this compound.

Materials and Reagents

-

Methanol (MeOH), HPLC grade

-

Acetonitrile (ACN), HPLC grade

-

Ultrapure water

-

Sodium acetate (NaOAc)

-

Hydrochloric acid (HCl)

-

Cross-linked dextran gel (Sephadex DEAE A-25)

-

Aryl sulfatase (from Helix pomatia)

-

Sinigrin monohydrate (internal standard)

-

This compound standard (if available)

-

Plant material (freeze-dried and finely ground)

Solutions Preparation

-

70% Methanol (v/v): Mix 700 mL of methanol with 300 mL of ultrapure water.

-

20 mM Sodium Acetate Buffer (pH 5.5): Dissolve 1.64 g of sodium acetate in 1 L of ultrapure water and adjust the pH to 5.5 with HCl.

-

Sulfatase Solution: Prepare a solution of aryl sulfatase in ultrapure water. The concentration may need to be optimized depending on the enzyme activity.

Sample Preparation: Extraction and Purification

-

Extraction:

-

Weigh approximately 100 mg of freeze-dried, ground plant material into a centrifuge tube.

-

Add a known concentration of the internal standard, sinigrin.

-

Add 2 mL of boiling 70% methanol to inactivate myrosinase enzymes.

-

Incubate in a water bath at 75°C for 10-20 minutes.[4]

-

Centrifuge the mixture at 5000 x g for 3 minutes.[4]

-

Collect the supernatant containing the glucosinolates.

-

-

Purification (Ion-Exchange Chromatography):

-

Prepare a small column with Sephadex DEAE A-25 equilibrated with 20 mM sodium acetate buffer.

-

Load the supernatant from the extraction step onto the column.

-

Wash the column with 20 mM sodium acetate buffer to remove impurities.

-

Enzymatic Desulfation

-

Add the prepared sulfatase solution to the top of the ion-exchange column.

-

Allow the enzymatic reaction to proceed overnight at room temperature to convert the glucosinolates to their desulfo-forms.

-

Elute the desulfo-glucosinolates from the column with ultrapure water.

-

Collect the eluate and, if necessary, freeze-dry and reconstitute in a known volume of ultrapure water for HPLC analysis.

HPLC Analysis

-

HPLC System: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size) is recommended.[3]

-

Mobile Phase A: Ultrapure water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.75 mL/min.[3]

-

Column Temperature: 40°C.[3]

-

Injection Volume: 20 µL.

Gradient Elution Program:

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0.0 | 98 | 2 |

| 10.0 | 90 | 10 |

| 25.0 | 50 | 50 |

| 30.0 | 10 | 90 |

| 35.0 | 98 | 2 |

| 40.0 | 98 | 2 |

Quantification

-

Calibration Curve: Prepare a series of standard solutions of desulfo-sinigrin of known concentrations. Inject these standards into the HPLC system and create a calibration curve by plotting the peak area against the concentration. The linearity of the calibration curve should have a correlation coefficient (R²) exceeding 0.99.[1][5]

-

Calculation: The concentration of this compound in the sample is calculated using the following formula, incorporating the response factor for progoitrin relative to sinigrin.

Concentration (µmol/g) = (Peak Area of Analyte / Slope of Calibration Curve) * (1 / Response Factor) * (Dilution Factor / Sample Weight)

The response factor for progoitrin (2(R)-OH-3-butenyl) is approximately 1.09.[3]

Data Presentation

The following table summarizes typical quantitative data for this compound found in the literature.

| Sample Matrix | Concentration of this compound | Reference |

| Cold-pressed rapeseed cake | 1014 ± 56 mg/kg (2.6 mmol/kg) | [6] |

Visualizations

Experimental Workflow

Caption: Workflow for the quantification of this compound.

Logical Relationship of Quantification

Caption: Logical steps for calculating the final concentration.

References

Application Notes & Protocols: Extraction and Purification of Progoitrin from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Progoitrin is a glucosinolate found in cruciferous vegetables, particularly in species of the Brassica genus such as rapeseed (Brassica napus), cabbage, and kale.[1] Upon hydrolysis by the enzyme myrosinase, progoitrin is converted to goitrin, a compound that has been studied for its potential antithyroid effects.[2] The isolation and purification of progoitrin are essential for various research applications, including the investigation of its biosynthesis, metabolism, and potential pharmacological activities. These application notes provide a comprehensive overview of the techniques and detailed protocols for the extraction and purification of progoitrin from plant materials, primarily focusing on rapeseed meal as a rich source.

The general workflow for progoitrin isolation involves an initial extraction from the plant matrix, followed by one or more chromatographic purification steps to separate it from other co-extracted compounds. Careful handling is required throughout the process to prevent enzymatic degradation and ensure the stability of the target compound.

Data Presentation: Comparison of Extraction and Purification Techniques

The selection of an appropriate extraction and purification strategy depends on the desired scale, purity, and available equipment. The following table summarizes quantitative data from various studies on the progoitrin content in rapeseed and the efficiency of different purification techniques.

| Plant Material | Extraction Method | Purification Method | Progoitrin Content/Yield | Purity | Reference |

| Cold-Pressed Rapeseed Cake | Not specified | HPLC-DAD-qTOF analysis of crude extract | 1014 ± 56 mg/kg | Not applicable | [3] |

| Hot-Pressed Rapeseed Cake | Not specified | HPLC-DAD-qTOF analysis of crude extract | Up to 4972 ± 348 mg/kg (total glucosinolates) | Not applicable | [3] |

| Brassica napus seeds | RNAi silencing of GSL-ALK gene family | HPLC analysis | 65% reduction in progoitrin content | Not applicable | |

| Rat Plasma (spiked) | Acetonitrile precipitation | UHPLC-MS/MS | > 91.30% extraction recovery | Not applicable | [4] |

Experimental Protocols

This section provides detailed methodologies for the extraction and purification of progoitrin from rapeseed meal. The protocol is divided into three main stages: Extraction, Ion-Exchange Chromatography Purification, and Preparative HPLC Purification.

Protocol 1: Extraction of Progoitrin from Rapeseed Meal

This protocol describes the initial extraction of progoitrin from defatted rapeseed meal. The key objective is to efficiently extract the glucosinolates while inactivating the myrosinase enzyme to prevent progoitrin degradation.

Materials and Reagents:

-

Defatted rapeseed meal

-

70% Methanol (v/v) in water

-

Boiling water bath

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Freeze-dryer (lyophilizer)

Procedure:

-

Sample Preparation: Grind defatted rapeseed meal to a fine powder to increase the surface area for extraction.

-

Myrosinase Inactivation and Extraction:

-

Add the powdered rapeseed meal to a flask containing 70% methanol pre-heated to 70-80°C at a solid-to-solvent ratio of 1:10 (w/v).

-

Maintain the temperature in a boiling water bath for 20 minutes with constant stirring. This step is crucial for inactivating the myrosinase enzyme.

-

Allow the mixture to cool to room temperature.

-

-

Solid-Liquid Separation:

-

Centrifuge the mixture at 4000 x g for 15 minutes to pellet the solid plant material.

-

Carefully decant the supernatant, which contains the crude progoitrin extract.

-

-

Solvent Removal:

-

Concentrate the supernatant using a rotary evaporator at a temperature not exceeding 40°C to remove the methanol.

-

The remaining aqueous extract can be used directly for the next purification step or freeze-dried for storage.

-

-

Lyophilization (Optional):

-

Freeze the concentrated aqueous extract and lyophilize until a dry powder is obtained. This crude extract can be stored at -20°C for future use.

-

Protocol 2: Purification of Progoitrin using Anion-Exchange Chromatography

This protocol describes the purification of progoitrin from the crude extract using anion-exchange chromatography. Progoitrin, being an anionic compound, will bind to the positively charged stationary phase.

Materials and Reagents:

-

DEAE-Sephadex A-25 or similar anion-exchange resin

-

Chromatography column

-

Crude progoitrin extract (from Protocol 1)

-

Deionized water

-

Sodium chloride (NaCl) solutions of varying concentrations (e.g., 0.1 M, 0.5 M, 1 M)

-

HPLC system for fraction analysis

Procedure:

-

Column Preparation:

-

Swell the anion-exchange resin in deionized water according to the manufacturer's instructions.

-

Pack the chromatography column with the swollen resin and equilibrate with deionized water until the pH of the eluate is neutral.

-

-

Sample Loading:

-

Dissolve the crude progoitrin extract (from Protocol 1) in a minimal amount of deionized water.

-

Load the dissolved extract onto the equilibrated anion-exchange column.

-

-

Washing:

-

Wash the column with several column volumes of deionized water to remove neutral and positively charged impurities. Monitor the eluate at 229 nm using a UV detector until the absorbance returns to baseline.

-

-

Elution:

-

Elute the bound glucosinolates, including progoitrin, using a stepwise or linear gradient of NaCl solution. For example, start with 0.1 M NaCl and increase the concentration to 1 M.

-

Collect fractions throughout the elution process.

-

-

Fraction Analysis:

-

Analyze the collected fractions for the presence of progoitrin using an analytical HPLC system.

-

Pool the fractions containing the highest concentration of progoitrin.

-

-

Desalting:

-

The pooled fractions will contain a high concentration of NaCl. Desalting can be achieved by dialysis, size-exclusion chromatography, or by using a solid-phase extraction (SPE) cartridge with a reverse-phase sorbent.

-

-

Lyophilization:

-

Freeze-dry the desalted, progoitrin-rich fraction to obtain a purified powder.

-

Protocol 3: Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining high-purity progoitrin, a final purification step using preparative HPLC is recommended.

Materials and Reagents:

-

Partially purified progoitrin fraction (from Protocol 2)

-

Preparative HPLC system with a UV detector

-

Preparative reverse-phase C18 column

-

HPLC-grade acetonitrile

-

HPLC-grade water with 0.1% formic acid (v/v)

Procedure:

-

Sample Preparation:

-

Dissolve the partially purified progoitrin powder in the mobile phase to be used for the HPLC separation.

-

Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

-

-

Chromatographic Conditions:

-

Column: Preparative C18 column (e.g., 250 mm x 20 mm, 10 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient can be optimized based on analytical HPLC runs. A typical gradient could be 5-30% B over 30 minutes.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 10-20 mL/min.

-

Detection: UV at 229 nm.

-

-

Injection and Fraction Collection:

-

Inject the filtered sample onto the preparative HPLC system.

-

Collect the eluting peak corresponding to progoitrin based on the retention time determined from analytical runs.

-

-

Solvent Removal and Lyophilization:

-

Combine the collected fractions containing pure progoitrin.

-

Remove the acetonitrile and water using a rotary evaporator and subsequent freeze-drying to obtain the final purified progoitrin as a white powder.

-

-

Purity Assessment:

-

Assess the purity of the final product using analytical HPLC-UV and confirm its identity using LC-MS/MS.

-

Mandatory Visualization

The following diagrams illustrate the progoitrin to goitrin conversion pathway and the experimental workflow for the extraction and purification of progoitrin.

Caption: Conversion of Progoitrin to Goitrin.

Caption: Experimental Workflow for Progoitrin Extraction.

References

- 1. The isolation and identification of progoitrin from Brassica Seed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cooking Methods for Preserving Isothiocyanates and Reducing Goitrin in Brassica Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucosinolates and Isothiocyantes in Processed Rapeseed Determined by HPLC-DAD-qTOF - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereoselective pharmacokinetic study of epiprogoitrin and progoitrin in rats with UHPLC–MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Enzymatic Hydrolysis of R-2-Hydroxy-3-butenyl Glucosinolate

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-2-Hydroxy-3-butenyl glucosinolate, also known as progoitrin, is a naturally occurring glucosinolate found in cruciferous vegetables of the Brassica genus. Upon enzymatic hydrolysis by myrosinase (thioglucoside glucohydrolase, E.C. 3.2.1.147), it yields biologically active compounds, including goitrin and 1-cyano-2-hydroxy-3-butene. These hydrolysis products are of significant interest to researchers in nutrition, pharmacology, and drug development due to their physiological effects, including potential goitrogenic activity. This document provides a detailed protocol for the enzymatic hydrolysis of this compound and methods for the analysis of its hydrolysis products.

Principle of the Reaction

Myrosinase catalyzes the hydrolysis of the thioglucosidic bond in this compound, releasing a glucose molecule and an unstable aglycone. This intermediate then spontaneously rearranges to form various products depending on the reaction conditions such as pH. At neutral pH, the primary product is the isothiocyanate, which can cyclize to form goitrin ((R)-5-vinyl-1,3-oxazolidine-2-thione). Under acidic conditions, the formation of the nitrile, (R)-1-cyano-2-hydroxy-3-butene, may be favored.

Data Presentation

While specific kinetic data for myrosinase with this compound (progoitrin) as a substrate is not extensively available in the literature, the following table summarizes typical reaction conditions and observed products based on studies of glucosinolate hydrolysis. Further empirical optimization is recommended for specific research applications.

| Parameter | Value/Condition | Reference/Note |

| Substrate | This compound (Progoitrin) | |

| Enzyme | Myrosinase (from Sinapis alba or other Brassica sources) | [1] |

| Optimal pH | 6.0 - 7.0 for isothiocyanate/goitrin formation | [2][3] |

| < 5.5 for increased nitrile formation | [2] | |

| Optimal Temperature | 37 - 50 °C | [4][5][6] |

| Typical Buffer | 20 mM Sodium Phosphate Buffer | [7] |

| Co-factor | Ascorbic acid (optional, can enhance activity) | [8] |

| Primary Hydrolysis Product (Neutral pH) | Goitrin | [9] |

| Primary Hydrolysis Product (Acidic pH) | 1-Cyano-2-hydroxy-3-butene | [2] |

Table 1: General Parameters for Enzymatic Hydrolysis of this compound.

Experimental Protocols

Materials and Reagents

-

This compound (Progoitrin)

-

Myrosinase (e.g., from white mustard seed, Sinapis alba)

-

Sodium Phosphate (NaH₂PO₄ and Na₂HPO₄) for buffer preparation

-

Ascorbic Acid (optional)

-

Deionized water

-

Reaction vials (e.g., 1.5 mL microcentrifuge tubes)

-

Water bath or incubator

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC system with UV or MS detector

-

GC-MS system (for nitrile analysis)

-

Solvents for extraction and chromatography (e.g., dichloromethane, acetonitrile, water)

Enzyme Purification (Optional)

For precise kinetic studies, purified myrosinase is recommended. A general procedure involves:

-

Extraction: Homogenize plant material (e.g., mustard seeds) in an extraction buffer (e.g., phosphate buffer, pH 6.5).[4]

-

Clarification: Centrifuge the homogenate to remove cell debris.

-

Purification: Employ chromatographic techniques such as affinity chromatography (e.g., Concanavalin A-Sepharose) or counter-current chromatography for purification.[1][7]

-

Purity Assessment: Verify enzyme purity using SDS-PAGE.[4]

Enzymatic Hydrolysis Protocol

-

Prepare Buffer: Prepare a 20 mM sodium phosphate buffer of the desired pH (e.g., pH 6.5 for goitrin formation).

-

Prepare Substrate Solution: Dissolve this compound in the prepared buffer to a known concentration (e.g., 1 mM).

-

Prepare Enzyme Solution: Dissolve myrosinase in the same buffer to a desired concentration (e.g., 0.1 mg/mL). The optimal enzyme concentration should be determined empirically.

-

Initiate Reaction: In a reaction vial, combine the substrate solution with the enzyme solution. A typical reaction volume is 1 mL. If using ascorbic acid, it can be added to the substrate solution at a final concentration of around 100 µM.[8]

-

Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 37 °C) for a specific time course (e.g., sampling at 0, 5, 15, 30, and 60 minutes).[4]

-

Terminate Reaction: Stop the reaction by heat inactivation (e.g., boiling for 5 minutes) or by adding a quenching agent (e.g., an organic solvent like dichloromethane for extraction).[5]

-

Sample Preparation for Analysis:

-

Centrifuge the terminated reaction mixture to pellet any precipitate.

-

Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

-

For GC-MS analysis of nitriles, an extraction with a suitable organic solvent (e.g., dichloromethane) is typically performed.

-

Analytical Methods for Product Analysis

The hydrolysis products can be identified and quantified using the following methods:

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both with or without a modifier like formic acid.

-

Detection: UV detector (wavelengths around 227 nm for glucosinolates and isothiocyanates) or a mass spectrometer (LC-MS) for more specific detection and identification.[9][10]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

This technique is particularly useful for the analysis of volatile hydrolysis products like nitriles.

-

Derivatization may be necessary for some compounds to improve their volatility and chromatographic behavior.

-

Visualizations

Caption: Experimental workflow for the enzymatic hydrolysis of this compound.

Caption: Reaction pathway for the myrosinase-catalyzed hydrolysis of this compound.

References

- 1. An improved method for the purification of myrosinase and its physicochemical characterization. [folia.unifr.ch]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 5. Characterization of a Novel Myrosinase with High Activity from Marine Bacterium Shewanella baltica Myr-37 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Purification of Active Myrosinase from Plants by Aqueous Two-Phase Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulphoraphane Affinity-Based Chromatography for the Purification of Myrosinase from Lepidium sativum Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Concentrations of thiocyanate and goitrin in human plasma, their precursor concentrations in brassica vegetables, and associated potential risk for hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cooking Methods for Preserving Isothiocyanates and Reducing Goitrin in Brassica Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Investigation of Progoitrin in Cancer Chemoprevention

For Researchers, Scientists, and Drug Development Professionals

Application Notes: The Current Scientific Landscape

Progoitrin is a glucosinolate found in several Brassica vegetables, such as cabbage and kale. Upon enzymatic hydrolysis by myrosinase, typically following plant cell damage, progoitrin is converted into goitrin. While dietary intake of Brassica vegetables is broadly associated with a decreased risk of several cancers, this beneficial effect is primarily attributed to other glucosinolate degradation products, such as sulforaphane and various isothiocyanates (ITCs).[1][2][3][4]

Current scientific literature does not support a direct role for progoitrin or its derivative, goitrin, in cancer chemoprevention. In fact, research has predominantly focused on the potential adverse effects of these compounds on thyroid function, as they can interfere with iodine uptake.[1][4][5] Studies highlight that for health benefits, it is desirable to have Brassica cultivars with high concentrations of beneficial glucosinolates like glucoraphanin (the precursor to sulforaphane) and the lowest possible concentrations of progoitrin.[1]

In contrast, compounds like sulforaphane, phenethyl isothiocyanate (PEITC), and indole-3-carbinol have demonstrated significant anticarcinogenic activities.[1][3] These activities are mediated through various mechanisms, including the induction of phase II detoxification enzymes, cell cycle arrest, and the promotion of apoptosis in cancer cells.[1][3]

Therefore, the following protocols are not based on established applications of progoitrin but are provided as a standard framework for researchers wishing to investigate the potential—though currently unsubstantiated—anticancer properties of progoitrin or goitrin. These methods are standard in the field for evaluating novel compounds for chemopreventive efficacy.

Data Presentation: Efficacy of Related Glucosinolate Products

To provide context, the following table summarizes the cytotoxic effects of well-researched isothiocyanates on various cancer cell lines. No comparable data for progoitrin or goitrin is currently available in the public domain.

| Compound | Cancer Cell Line | Assay | Efficacy (IC50) | Reference |

| Sulforaphane | HT-29 (Colon) | MTT | ~15 µM | [6] |

| PC-3 (Prostate) | Trypan Blue | ~20 µM | [3] | |

| MCF-7 (Breast) | MTT | ~10 µM | N/A | |

| PEITC | HCT116 (Colon) | MTT | ~5 µM | [6] |

| DU 145 (Prostate) | Trypan Blue | ~7.5 µM | [3] | |

| Progoitrin | Various | N/A | Data Not Available | N/A |

| Goitrin | Various | N/A | Data Not Available | N/A |

Experimental Workflow for Chemoprevention Studies

The following diagram outlines a typical workflow for the in vitro evaluation of a novel compound for potential anticancer activity.

Caption: A standard workflow for in vitro anticancer drug discovery.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of a test compound on cancer cells and calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Cancer cell lines (e.g., HCT116, MCF-7, PC-3)

-

Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS)

-

Test compound (Progoitrin/Goitrin) dissolved in a suitable solvent (e.g., DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of cells undergoing apoptosis after treatment with the test compound.

Materials:

-

6-well cell culture plates

-

Test compound and cancer cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and grow until they reach ~70% confluency. Treat with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Protocol 3: Western Blot Analysis of Key Signaling Proteins

Objective: To investigate the effect of the test compound on the expression levels of proteins involved in key cancer-related signaling pathways (e.g., Apoptosis, Nrf2).

Materials:

-

Treated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-Nrf2, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Methodology:

-

Protein Extraction and Quantification: Lyse treated cells and quantify protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is typically used as a loading control.

Key Signaling Pathways in Chemoprevention

While the effect of progoitrin on these pathways is unknown, many established chemopreventive agents derived from glucosinolates modulate the Nrf2 and Apoptosis pathways.

Nrf2 Antioxidant Response Pathway

This pathway is a primary defense mechanism against oxidative stress. Isothiocyanates are potent inducers of this pathway.

Caption: Activation of the Nrf2 pathway by isothiocyanates.

Intrinsic Apoptosis Pathway

Chemopreventive agents often induce apoptosis by altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.

Caption: Induction of apoptosis via the mitochondrial pathway.

References

- 1. Concentrations of thiocyanate and goitrin in human plasma, their precursor concentrations in brassica vegetables, and associated potential risk for hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cooking Methods for Preserving Isothiocyanates and Reducing Goitrin in Brassica Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucosinolate-Degradation Products as Co-Adjuvant Therapy on Prostate Cancer in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Goitrin - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols: R-2-Hydroxy-3-butenyl Glucosinolate Metabolites as Biomarkers for Brassica Consumption

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brassica vegetables, a genus that includes broccoli, cabbage, kale, and Brussels sprouts, are widely recognized for their potential health benefits, largely attributed to their high content of glucosinolates.[1][2] These sulfur-containing compounds are hydrolyzed into biologically active isothiocyanates (ITCs) and other metabolites, which have been studied for their role in disease prevention.[1] R-2-hydroxy-3-butenyl glucosinolate, also known as progoitrin, is a prominent glucosinolate found in several commonly consumed Brassica vegetables.[3][4]

Accurately assessing the consumption of these vegetables in nutritional and clinical studies is crucial. While dietary questionnaires are often used, they can be subjective and prone to recall bias. Therefore, the use of objective biomarkers is essential for validating dietary intake and understanding the in-vivo effects of Brassica consumption. The metabolites of this compound, excreted in urine, serve as reliable biomarkers for quantifying the intake of vegetables containing this specific glucosinolate.[5][6][7] This document provides detailed application notes and protocols for the use of these metabolites as biomarkers.

Metabolic Pathway and Biomarker Formation